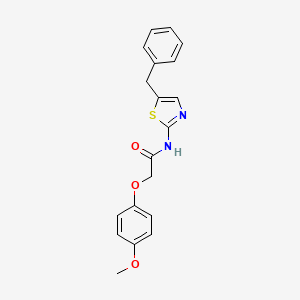
N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide, also known as BTA-EG6, is a synthetic compound that has recently gained attention in the field of medicinal chemistry. BTA-EG6 is a member of the thiazole family and has been shown to possess various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the activity of several key enzymes involved in these pathways, including Akt, mTOR, and ERK.
Biochemical and Physiological Effects:
N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects. In addition to its anti-tumor activity, N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has been shown to possess anti-inflammatory and anti-oxidant properties. N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is its relatively simple synthesis and low cost, making it a viable candidate for large-scale production. However, N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide and its potential side effects.
Direcciones Futuras
There are several potential future directions for the research and development of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide. One area of interest is the use of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide in combination with other anti-cancer drugs to enhance their efficacy. Another potential future direction is the development of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide derivatives with improved solubility and pharmacokinetic properties. Finally, further studies are needed to fully understand the potential applications of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide in the treatment of other diseases, such as diabetes and inflammation.
Métodos De Síntesis
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide involves the reaction of 2-(4-methoxyphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-benzyl-2-mercaptobenzothiazole to form the desired product, N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide. The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is a relatively simple and efficient process, making it a viable target for large-scale production.
Aplicaciones Científicas De Investigación
N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is in the field of cancer therapy. Studies have shown that N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has potent anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propiedades
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-23-15-7-9-16(10-8-15)24-13-18(22)21-19-20-12-17(25-19)11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRUBACZBJLHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

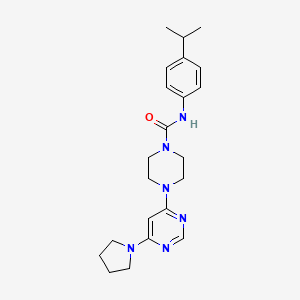
![3-(4-fluorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2950177.png)
![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2950178.png)
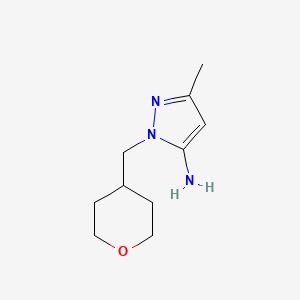


![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(isopropylthio)benzamide](/img/structure/B2950183.png)
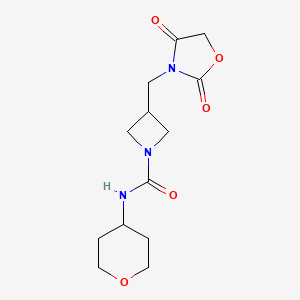
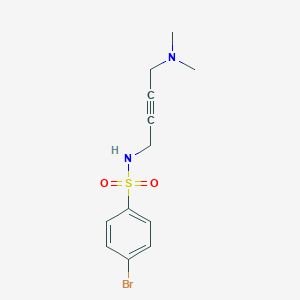
![1-[4-(tert-butyl)benzyl]-4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2950189.png)
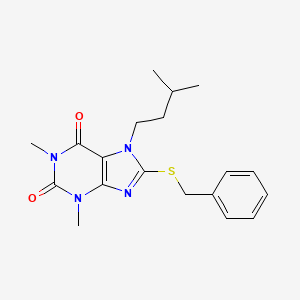
![5-[(E)-2-(2-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2950192.png)

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2950195.png)